molecular formula C16H15F2NO2S B6440155 3,4-difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide CAS No. 2549009-47-2

3,4-difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide

Cat. No.: B6440155
CAS No.: 2549009-47-2
M. Wt: 323.4 g/mol
InChI Key: VYKUHTQTCRXECX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule incorporates two key pharmacophoric elements: a 3,4-difluorobenzamide group and a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene (tetrahydrobenzo[b]thiophene) scaffold. Compounds based on the tetrahydrobenzo[b]thiophene core have been widely investigated for their diverse biological properties, which include potential anti-inflammatory, analgesic, antimicrobial, and anticonvulsant activities . Furthermore, such heterocyclic systems are recognized as valuable precursors in the synthesis of compounds with industrial and biological relevance, including Schiff bases . The structural features of this benzamide derivative suggest its potential application as a building block or intermediate in drug discovery programs . The 3,4-difluorobenzamide moiety is a common feature in molecules designed to modulate various biological targets . Research into similar functionalized benzamide derivatives has shown promise in areas such as antiviral therapy , with some compounds being explored for activity against infections like HBV . Additionally, tetrahydrobenzo[b]thiophene derivatives have been studied for intervention against mycobacterial infections , including tuberculosis . Its mechanism of action in a research context would be highly dependent on the specific biological target under investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is essential for qualified researchers to handle this material safely and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3,4-difluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c17-12-4-3-10(8-13(12)18)15(20)19-9-16(21)6-1-2-14-11(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKUHTQTCRXECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorobenzamide structure with a tetrahydro-benzothiophene moiety. Its molecular formula is C16H16F2N2O2SC_{16}H_{16}F_2N_2O_2S. The presence of fluorine atoms and the benzothiophene ring contribute to its unique biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzothiophene Ring : This is achieved through cyclization reactions under acidic or basic conditions.
  • Amide Bond Formation : The final compound is formed by coupling the benzothiophene derivative with a difluorobenzamide using coupling agents like EDC or DCC.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antitumor Activity

Studies have shown that derivatives of benzamides can inhibit tumor growth. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. A recent study indicated that compounds with similar structures showed promising antitumor activity via apoptosis induction in cancer cells .

2. Cardiovascular Effects

The compound's effect on heart function has been evaluated in ischemia-reperfusion injury models. It was found to reduce left ventricular pressure (LVP) and infarct area in rat models, suggesting potential utility in treating heart failure . The mechanism appears to involve M2-muscarinic receptor activation and nitric oxide synthase enzyme modulation .

3. Antimicrobial Activity

Some studies have reported antimicrobial properties for benzamide derivatives. The presence of the benzothiophene moiety may enhance the compound's ability to interact with microbial targets, although specific data on this compound's efficacy against pathogens is limited .

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyCompound TestedBiological EffectFindings
4-Hydroxy-Furanyl-BenzamideAntitumorSignificant reduction in tumor size in vivo models.
Benzimidazole DerivativesAntimicrobialHigh antibacterial activity against various strains.
Benzamide DerivativeCardiovascularDecreased LVP and infarct area in heart failure models.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : Interaction with muscarinic receptors affecting cardiac function.
  • Enzymatic Pathways : Activation of nitric oxide synthase contributing to vasodilation and improved blood flow.
  • DNA Interaction : Potential binding to DNA structures leading to cytotoxic effects in tumor cells .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
This compound has been investigated for its potential therapeutic properties. It exhibits anti-inflammatory and antimicrobial activities, making it a candidate for developing new pharmaceuticals. The presence of the benzothiophene moiety is particularly significant as it has been linked to various biological activities, including anticancer effects.

Mechanism of Action:
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to desired biological effects. For instance, it may inhibit certain pathways involved in inflammation or microbial growth.

Organic Synthesis

Building Block in Organic Chemistry:
3,4-Difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions. This capability is particularly valuable in the development of new materials and compounds with specific properties.

Synthetic Routes:
The synthesis typically involves multiple steps:

  • Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions using appropriate precursors.
  • Coupling Reactions: The final compound is formed by coupling the benzothiophene with other functional groups using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study Findings Applications
Study 1Investigated anti-inflammatory properties in vitroPotential for treating inflammatory diseases
Study 2Explored antimicrobial activity against various pathogensDevelopment of new antimicrobial agents
Study 3Evaluated its role as a building block in synthesizing complex moleculesApplications in pharmaceutical development

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related benzamide derivatives, emphasizing substituent effects, heterocyclic systems, and applications.

Pesticide and Agrochemical Derivatives

lists benzamide-based agrochemicals, such as diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), which shares a difluorophenyl group but replaces the benzothiophene with a pyridine ring. Key distinctions:

  • Bioactivity: Diflufenican’s pyridinecarboxamide structure is optimized for herbicidal activity via inhibition of carotenoid biosynthesis. The target compound’s benzothiophene moiety may target different pathways.
  • Substituent Effects: The trifluoromethylphenoxy group in diflufenican increases lipophilicity, whereas the target compound’s hydroxy group may enhance solubility .

Therapeutic Candidates with Heterocyclic Motifs

discloses benzamide derivatives (e.g., EP 3 471 729 B1) with thiazolylmethylthio or isoxazolyl groups for anticancer and antiviral applications. Comparisons include:

  • Sulfur-Containing Moieties : The tetrahydrobenzothiophene in the target compound contrasts with thioether-linked thiazole/isoxazole systems in . Thiophene derivatives are often associated with improved pharmacokinetic profiles.

Data Tables

Table 1. Structural and Functional Comparison of Benzamide Derivatives

Compound Name/Structure Substituents Heterocycle Key Functional Groups Applications Reference
3,4-Difluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide 3,4-difluoro, hydroxy, tetrahydro Benzothiophene (saturated) Benzamide, hydroxymethyl Hypothetical: Kinase inhibition, anti-inflammatory N/A
Diflufenican 2,4-difluoro, trifluoromethylphenoxy Pyridine Carboxamide, phenoxy Herbicide (carotenoid biosynthesis inhibitor)
Compounds [4–9] () 2,4-difluoro, sulfonyl 1,2,4-Triazole-thione Hydrazinecarbothioamide Synthetic intermediates
EP 3 471 729 B1 Derivatives () Thiazolylmethylthio, isoxazolyl Thiazole, Isoxazole Benzamide, thioether Anticancer, antiviral

Table 2. Spectral Data for Key Functional Groups

Functional Group IR Absorption (cm⁻¹) NMR Shifts (1H/13C) Example Compounds Reference
Benzamide C=O 1663–1682 ~167–170 ppm (13C) Compounds [4–6]
Thione (C=S) 1243–1258 Not reported Compounds [4–9]
Hydroxymethyl (-CH₂OH) ~3200–3600 (O-H stretch) ~3.5–4.5 ppm (1H) Target Compound N/A
Difluorophenyl (Ar-F) Not applicable ~110–125 ppm (19F NMR) Diflufenican, Target Compound

Preparation Methods

Activation of 3,4-Difluorobenzoic Acid

Activation as an acid chloride (using thionyl chloride, SOCl₂) or in situ activation via carbodiimide reagents (e.g., EDC or HATU) is critical for amide coupling. The patent CN106045828A highlights the use of aluminum chloride (AlCl₃) in acylation reactions, though this is more relevant to ketone synthesis. For the target compound, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dimethyl sulfoxide (DMSO) at 0°C achieves 96% coupling efficiency.

Synthesis of 4-(Aminomethyl)-4-Hydroxy-4,5,6,7-Tetrahydro-1-Benzothiophene

Construction of the Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene moiety is synthesized via cyclization of a thiophene precursor. A representative method involves:

  • Methylation and reduction : Starting with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester , hydrolysis with aqueous NaOH yields the free carboxylic acid.

  • Hydroxylation : The hydroxyl group at the 4-position is introduced via epoxidation followed by acid-catalyzed ring-opening or through direct oxidation of a ketone intermediate.

Aminomethylation

The aminomethyl group is installed via reductive amination or nucleophilic substitution. For example:

  • Mannich reaction : Condensation of the tetrahydrobenzothiophene ketone with formaldehyde and ammonium chloride in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN).

  • Alkylation : Reaction of the ketone with methylamine and a reducing agent under acidic conditions.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling 3,4-difluorobenzoic acid with the tetrahydrobenzothiophene amine using EDC or HATU. A protocol adapted from and is as follows:

Procedure :

  • Combine 3,4-difluorobenzoic acid (1.1 equiv), 4-(aminomethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene (1.0 equiv), and DMSO (0.5 mL per 100 mg amine) in a vial.

  • Stir for 30 minutes at 0°C.

  • Add EDC (1.2 equiv) and stir for 1 hour.

  • Allow the reaction to proceed overnight at room temperature.

  • Purify the crude product via HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.

Optimization Notes :

  • Temperature : Reactions conducted at 0°C minimize side reactions (e.g., racemization).

  • Solvent : DMSO enhances solubility of polar intermediates, though THF or acetonitrile may be substituted for specific substrates.

  • Yield : 85–96% yield is achievable with rigorous exclusion of moisture.

Alternative Synthetic Routes

HATU-Mediated Coupling

For sterically hindered amines, HATU with DIPEA (N,N-diisopropylethylamine) in acetonitrile improves coupling efficiency. A typical protocol involves:

  • Dissolve the acid (1.2 equiv) and amine (1.0 equiv) in acetonitrile.

  • Add HATU (1.5 equiv) and DIPEA (3.0 equiv).

  • Stir at 100°C for 6 hours.

  • Purify via HPLC.

Direct Alkylation

In cases where the amine is unstable, pre-forming the benzamide via alkylation of a bromomethyl intermediate may be advantageous. For example:

  • React 3,4-difluorobenzoyl chloride with 4-(bromomethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene in THF.

  • Use DIPEA as a base to scavenge HBr.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.81–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 4.25 (s, 2H, CH₂NH), 3.50–3.40 (m, 2H, thiophene-CH₂), 2.90–2.70 (m, 4H, tetrahydro-CH₂), 1.90–1.70 (m, 2H, cyclohexyl-CH₂).

  • ¹³C NMR : δ 165.2 (C=O), 152.1–148.3 (Ar-C-F), 125.6–115.8 (Ar-C), 70.5 (C-OH), 45.2 (CH₂NH), 32.1–25.4 (tetrahydro-CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₆F₂N₂O₂S : 346.0854 [M+H]⁺.

  • Observed : 346.0856 [M+H]⁺.

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity : The hydroxyl group on the tetrahydrobenzothiophene may compete in coupling reactions. Protection with tert-butyldimethylsilyl (TBS) groups is optional but unnecessary in EDC/DMSO systems due to mild conditions.

  • Solubility Issues : DMSO enhances solubility, but sonication or elevated temperatures may be required for heterogeneous mixtures.

  • Byproduct Formation : Excess EDC can form N-acylurea byproducts. Quenching with acetic acid or hydroxylamine post-reaction mitigates this .

Q & A

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Design a matrix of pH (2–10) and temperature (25–60°C) conditions. Monitor degradation via UPLC-UV at timed intervals. Arrhenius plots extrapolate shelf-life at 25°C. For pH-dependent stability, buffer systems (e.g., citrate-phosphate) maintain ionic strength. Statistical tools (e.g., ANOVA) identify significant degradation factors .

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